molecular formula C6H6N4O B024355 9-Deazaguanine CAS No. 65996-58-9

9-Deazaguanine

Número de catálogo: B024355
Número CAS: 65996-58-9
Peso molecular: 150.14 g/mol
Clave InChI: FFYPRJYSJODFFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Deazaguanine (9-DG) is a purine nucleobase analog where the nitrogen atom at the 9-position of guanine is replaced by a carbon atom (C9) . This structural modification alters its electronic and steric properties, enabling unique interactions with enzymes such as purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. 9-DG exhibits potent inhibitory activity against PNP, with a dissociation constant (Kd) of 160 nM . It has applications in antiviral and antitumor drug development, particularly in targeting T-cell proliferation disorders like leukemia and autoimmune diseases .

The compound is synthesized via methods involving benzyloxymethyl protection of pyrimidinone intermediates and reductive cyclization . Its biochemical effects include competitive inhibition of guanine in nucleic acid formation and disruption of guanine-protein interactions, though its exact mechanism remains under investigation .

Métodos De Preparación

Historical Development of 9-Deazaguanine Synthesis

Early synthetic routes to this compound, documented in the 1990s, relied on multi-step transformations starting from 2-amino-6-methyl-5-nitro-4-pyrimidinone. These methods suffered from low yields (30–50%) due to inefficiencies in protecting group management and side reactions during cyclization . For instance, the seminal work by Montgomery et al. involved a seven-step sequence with palladium-mediated deprotection, which limited scalability due to noble metal costs .

Contemporary Synthetic Methodologies

Hydrazine/Amine-Mediated Deprotection (CN110590786A)

The Chinese patent CN110590786A (2019) revolutionized this compound synthesis by replacing noble metal catalysts with hydrazine or amine-based deprotection. The method involves:

  • Reaction Setup : Dissolving protected intermediate Compound A in ethanol or methanol.

  • Deprotection : Adding hydrazine hydrate or amines (e.g., ethanolamine, hydroxylamine) at 80–100°C for 2–24 hours.

  • Workup : Distilling solvents under reduced pressure, followed by filtration and washing with petroleum ether/water .

Key Data :

  • Yield : 80–96% (highest with hydrazine hydrate).

  • Scale : Demonstrated at 100 g scale with 96% yield.

  • Cost Reduction : Eliminates Pd/C or PtO₂ catalysts, cutting raw material costs by ~40% .

Example Procedure :

ParameterValue
Compound A100 g (0.313 mol)
Solvent500 mL ethanol
Deprotection Agent500 mL 80% hydrazine
Temperature100°C
Time2 hours
Product Yield45 g (96%)

This method’s efficiency stems from the nucleophilic cleavage of tert-butoxycarbonyl (Boc) groups, avoiding over-reduction of nitro intermediates .

Enamine Cyclization Route (US5650511)

The U.S. Patent 5,650,511 (1995) outlines a multi-step approach leveraging enamine chemistry:

  • Enamine Formation : Reacting aldehydes/ketones with dialkylaminomalonates.

  • Cyclization : Treating the enamine with base (e.g., KOtBu) to form pyrrole intermediates.

  • Guanidinylation : Condensing the pyrrole with urea derivatives under acidic conditions .

Advantages :

  • Modularity : Accommodates diverse substituents at the 9-position.

  • Scalability : No chromatography required; suitable for kilogram-scale production.

Limitations :

  • Yield : Unreported in the patent, but independent studies suggest 45–60% overall yield due to side reactions during guanidinylation .

Benzyloxymethyl-Protected Intermediate Route

The 2002 improved synthesis employs BOM protection to enhance regioselectivity:

  • Protection : Installing BOM at N3 using benzyl chloromethyl ether.

  • Cyclization : Reductive cyclization with Zn/HOAc to form the 7-membered ring.

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) to remove BOM, yielding this compound .

Performance Metrics :

  • Overall Yield : 58% (4 steps).

  • Purity : >99% by HPLC after recrystallization .

Comparative Analysis of Synthetic Methods

MethodYield (%)Cost IndexScalabilityKey Advantage
Hydrazine Deprotection 96LowHighNo noble metals; high yield
Enamine Cyclization ~50ModerateModerateSubstituent flexibility
BOM Protection 58HighLowExcellent regioselectivity

Cost Analysis :

  • Hydrazine Method : Raw material costs ~$120/kg vs. ~$200/kg for enamine route .

  • Catalyst Savings : Eliminating Pd/C reduces costs by $15–20/g product .

Análisis De Reacciones Químicas

Tipos de reacciones: 9-Deazaguanina experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen dimetilformamida dimetil acetal (DMF-DMA), agentes reductores como el ditionito de sodio y varios catalizadores para facilitar las reacciones .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de 9-Deazaguanina, como formas metiladas y otras sustituidas .

Aplicaciones Científicas De Investigación

Synthesis of 9-Deazaguanine

The synthesis of this compound has been improved through various methods, focusing on enhancing yield and reducing costs. A notable method involves the use of hydrazine or amine reagents to remove protective groups from precursor compounds. The improved synthesis process includes:

  • Dissolution : The precursor compound is dissolved in an organic solvent.
  • Reaction : Hydrazine hydrate or amine is added and heated for 1-24 hours.
  • Isolation : The product is isolated through reduced pressure distillation and suction filtration.

This method has demonstrated significant advancements in efficiency, making this compound more accessible for research and therapeutic applications .

Antiviral Drug Development

This compound has been explored as a potential antiviral agent, particularly against HIV and other viruses. Its analogs have shown efficacy in inhibiting viral replication by targeting key enzymes involved in nucleic acid synthesis .

Study Virus Targeted Efficacy Reference
In vitro studyHIVSignificant reduction in viral load
In vivo studyHepatitis BReduced viral replication
Clinical trialInfluenzaImproved patient outcomes

Antitumor Activity

Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. Its mechanism involves the accumulation of deoxynucleotides that are toxic to proliferating cells. Several studies have documented its effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism Reference
MOLT-4 (T-cell leukemia)0.061Induction of dGTP accumulation
CEM (T-cell leukemia)15.4Apoptosis induction via nucleotide imbalance
HeLa (cervical cancer)10.0Cell cycle arrest at G1 phase

Forodesine Development

Forodesine, a derivative of this compound, was developed as a treatment for T-cell malignancies. Clinical trials have shown that it effectively reduces lymphocyte counts and improves survival rates in patients with refractory conditions .

Comparative Studies on Analog Inhibitors

A comparative study highlighted two analogs of this compound, CI-972 and PD 141955, demonstrating that PD 141955 was significantly more potent against MOLT-4 cells than CI-972, indicating the potential for further optimization of similar compounds .

Mecanismo De Acción

El mecanismo de acción exacto de 9-Deazaguanina no se comprende completamente. Se cree que actúa como un inhibidor competitivo de la guanina en la formación de estructuras de ácido nucleico. Interfiere con la unión de la guanina a proteínas y otras moléculas, dificultando así la formación de la estructura del ácido nucleico e interrumpiendo la unión guanina-proteína. Esta inhibición puede impedir la replicación del ADN y ARN .

Compuestos similares:

Singularidad: 9-Deazaguanina es única debido a su potente actividad inhibitoria contra la fosforilasa de nucleósidos de purina y su papel como intermedio sintético en la producción de diversos compuestos biológicamente activos. Su capacidad para actuar como un inhibidor competitivo de la guanina la diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Structural and Functional Differences

9-Deazaguanine vs. 9-Deazahypoxanthine

  • Structural Basis: 9-Deazahypoxanthine lacks the amino group at the C2 position present in 9-DG, reducing polarity and synthetic complexity . Raman spectroscopy and DFT calculations reveal distinct C=O stretching vibrations: 9-DG shows bands at 1551 cm⁻¹ and 1540 cm⁻¹, whereas 9-deazahypoxanthine exhibits shifts due to isotopic labeling .
  • Enzymatic Inhibition :
    • 9-Deazahypoxanthine derivatives (e.g., Forodesine) are clinically explored for T-cell malignancies but face challenges in pharmacokinetics (PK) due to increased nucleophilic centers .
    • 9-DG derivatives, such as DFPP-DG, incorporate phosphate mimics (e.g., difluoromethylene phosphonates) for enhanced PNP binding, achieving sub-micromolar inhibition .

Substituted this compound Derivatives

  • 9-Benzyl-9-Deazaguanine (BzDAG) :
    • Arylalkyl substitution at C9 improves membrane permeability and oral bioavailability (48% in rats) .
    • Inhibits calf spleen PNP with Ki = 12 nM and increases deoxyGTP pools in leukemia cells .
  • AG-19-K1 (1-Methyl-9-DG) and AG-3 (1,7-Dimethyl-9-DG) :
    • Methylation at N1/N7 enhances cytotoxicity. AG-19-K1 inhibits Jurkat and K562 leukemia cells by 80% at 10⁻³ M, outperforming 9-DG (40–50% inhibition) .

Inhibitory Potency and Selectivity

Compound Structural Feature Inhibitory Activity (PNP) Cell-Based Efficacy Key Reference
This compound (9-DG) C9 substitution, no substituents Kd = 160 nM 40–50% growth inhibition*
DFPP-DG Phosphate mimic linker IC₅₀ ~1 mM (intracellular) Potent multi-substrate inhibitor
BzDAG 9-Benzyl substitution Ki = 12 nM Elevates dGTP in CCRF-CEM cells
Forodesine 9-Deazahypoxanthine derivative N/A Clinical use in T-cell cancers
9-(3,4-Dichlorobenzyl)-9-DG Aryl substitution IC₅₀ = 17 nM (1 mM PO₄³⁻) N/A

*Tested at 10⁻³ M concentration in leukemia/solid tumor cell lines .

  • Phosphate Sensitivity : DFPP-DG and homo-DFPP-DG show enhanced PNP inhibition at physiological phosphate concentrations (~1 mM), making them promising for in vivo applications .
  • Aryl Substitutions: 9-(Arylmethyl) derivatives (e.g., 3,4-dichlorobenzyl) achieve nanomolar IC₅₀ values by optimizing hydrophobic interactions in the PNP active site .

Actividad Biológica

9-Deazaguanine is a structural analog of guanine, notable for its diverse biological activities, particularly as an inhibitor of purine nucleoside phosphorylase (PNP) and its potential therapeutic applications in oncology and virology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and implications for drug development.

1.1 Inhibition of Purine Nucleoside Phosphorylase (PNP)

This compound and its derivatives have been extensively studied for their inhibitory effects on PNP, an enzyme critical in purine metabolism. The inhibition of PNP can lead to the accumulation of toxic metabolites in cancer cells, enhancing the efficacy of certain anticancer agents.

  • 9-Benzyl-9-deazaguanine (BDG) has been identified as a potent PNP inhibitor. Research indicates that BDG significantly alters the metabolism of 6-thio-2'-deoxyguanosine (T-dGuo), leading to enhanced cytotoxicity against T-cell tumors. The presence of BDG increases the concentration required for T-dGuo to inhibit cell growth by approximately 50-fold, suggesting a strong metabolic interaction that could be exploited in cancer therapies .

1.2 Other Biological Targets

Recent studies have shown that this compound derivatives also interact with various molecular targets associated with neurological disorders and cancer:

  • Inhibition of Xanthine Oxidase : Certain derivatives, such as 9-benzoyl-9-deazaguanines, have demonstrated significant inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. This property may have implications for treating conditions like gout .
  • Modulation of Receptors : Compounds derived from this compound have been noted for their ability to modulate GABA and serotonin receptors, indicating potential applications in neuropharmacology .

2. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is crucial for enhancing their biological activity and selectivity. Various synthetic routes have been explored:

  • Sonogashira Coupling Reaction : This method has been employed to create multi-substrate analogue inhibitors by coupling 9-deaza-9-iodoguanine derivatives with difluoromethylene phosphonates. The resulting compounds exhibit promising inhibitory activity against mammalian PNPs .

Table 1: Selected this compound Derivatives and Their Activities

Compound NameStructureBiological ActivityReference
9-Benzyl-9-deazaguanine (BDG)StructurePotent PNP inhibitor; enhances T-dGuo cytotoxicity
9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG)StructureMulti-substrate analogue inhibitor for PNP
9-Benzoyl-9-deazaguaninesStructureXanthine oxidase inhibitor

3.1 Antitumor Activity

A study examined the effects of BDG on T-cell leukemia cells, demonstrating that pretreatment with BDG significantly reduced the formation of toxic metabolites derived from T-dGuo. This suggests a potential strategy for enhancing the antitumor effects of thiopurines by using BDG as a co-treatment .

3.2 Viral Applications

Research has also highlighted the role of deazaguanines in viral DNA modification. For example, certain bacteriophages utilize modified nucleotides like 7-deazaguanine to evade host restriction-modification systems, showcasing a unique application in virology . The ability to incorporate such modifications into DNA could lead to new antiviral strategies.

4. Conclusion

The biological activity of this compound is multifaceted, with significant implications for cancer therapy and virology. Its role as a potent inhibitor of PNP and other biological targets underscores its potential as a therapeutic agent. Ongoing research into its derivatives continues to reveal new avenues for drug development, particularly in enhancing the efficacy of existing treatments while minimizing side effects.

Q & A

Basic Research Questions

Q. How is 9-deazaguanine synthesized for use in biochemical studies?

  • Methodological Answer : this compound derivatives are typically synthesized via multi-step organic reactions. A common approach involves condensation reactions between pyrimidine precursors and functionalized aldehydes. For example, reductive amination of (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol with aldehyde intermediates in dichloroethane yields protected immucillin derivatives, which are subsequently deprotected to generate this compound . Characterization involves UV/Vis spectroscopy (λmax: 229, 260 nm), NMR, and purity assessment (≥98% by HPLC) .

Q. What are the solubility challenges of this compound, and how can researchers optimize its dissolution for in vitro assays?

  • Methodological Answer : this compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO (20 mg/mL) or dimethylformamide (2.5 mg/mL). For aqueous experiments, prepare a stock solution in DMSO and dilute with buffer (e.g., 1:3 DMSO:PBS, pH 7.2) to achieve ~0.25 mg/mL solubility. Avoid long-term storage of aqueous solutions (>24 hours) due to instability .

Q. What experimental assays are used to evaluate this compound’s inhibition of purine nucleoside phosphorylase (PNP)?

  • Methodological Answer : Standard kinetic assays measure IC50 or Kd values in phosphate buffer (1 mM phosphate, pH 7.4). Competitive inhibition is confirmed by analyzing Lineweaver-Burk plots. For example, this compound exhibits a Kd of 160 nM against human PNP . Advanced studies combine kinetic data with crystallographic analysis (e.g., soaking experiments with SmPNP at 2.3 Å resolution) to validate binding modes .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store lyophilized this compound at -20°C in inert gas-purged containers. Avoid repeated freeze-thaw cycles. For dissolved samples, use freshly prepared DMSO solutions and discard after 24 hours if diluted in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions between kinetic and crystallographic data for this compound-derived PNP inhibitors?

  • Methodological Answer : Kinetic data (e.g., IC50/Ki ratios of 1.4–4.2) may suggest competitive inhibition, while crystallography reveals binding nuances (e.g., hydrogen-bond rearrangements in the active site). To reconcile discrepancies, perform complementary studies: (1) Molecular dynamics simulations to assess flexibility in enzyme-inhibitor complexes; (2) Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What structural modifications enhance this compound’s inhibitory activity against PNP?

  • Methodological Answer : Substitutions at the 9-position (e.g., 3,4-dichlorobenzyl) improve potency by optimizing hydrophobic interactions in the PNP active site. Rational design using Monte Carlo conformational searches and energy minimization (e.g., with AmberTools13) predicts favorable binding poses. For example, 9-(3,4-dichlorobenzyl)-9-deazaguanine achieves IC50 = 17 nM in 1 mM phosphate .

Q. How can computational modeling guide the docking of this compound derivatives into flexible enzyme binding sites?

  • Methodological Answer : Low-mode conformational search (LMOD) algorithms, combined with torsional Monte Carlo sampling, efficiently explore ligand and protein flexibility. For PNP, this approach identifies global energy minima for this compound inhibitors, enabling prediction of binding affinities and hydrogen-bond networks .

Q. What strategies improve this compound’s efficacy as a multi-substrate analog in PNP inhibition?

  • Methodological Answer : Link this compound to phosphate mimics (e.g., difluoromethylene phosphonic acid) via spacer groups. This design mimics the transition state of PNP-catalyzed reactions. Validate using kinetic isotope effects (KIEs) and X-ray crystallography to confirm simultaneous binding to nucleoside and phosphate subsites .

Propiedades

IUPAC Name

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPRJYSJODFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216202
Record name 9-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-58-9
Record name 9-Deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Deazaguanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04356
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 65996-58-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65996-58-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-DEAZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O1DD3CAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.